molecular formula C24H26N2O5 B029255 4-((5-(((Cyclopentyloxy)carbonyl)amino)-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoic acid CAS No. 107754-20-1

4-((5-(((Cyclopentyloxy)carbonyl)amino)-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoic acid

Cat. No. B029255
Key on ui cas rn: 107754-20-1
M. Wt: 422.5 g/mol
InChI Key: KFQBKNCZRCRBOU-UHFFFAOYSA-N
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Patent
US05391758

Procedure details

A stirred solution of methyl 4-[5-(cyclopentyloxycarbonyl)amino-1-methylindol-3-ylmethyl]-3-methoxybenzoate (0.25 g. ) in methanol (5 ml.) and tetrahydrofuran (4 ml.), under an atmosphere of nitrogen, was treated with a solution of lithium hydroxide monohydrate (0.12 g.) in water (2 ml.). The mixture was stirred for 20 hours and then concentrated to remove tetrahydrofuran. The resulting aqueous solution was acidified with 1M hydrochloric acid (20 ml.). The white precipitate which formed was separated by filtration, washed with a little water, and recrystallized from a mixture of toluene and hexane to give the title compound (0.212 g., 88%) as an off-white powder; m.p. 157°-158° C.
Name
lithium hydroxide monohydrate
Quantity
0.12 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
88%

Identifiers

REACTION_CXSMILES
[CH:1]1([O:6][C:7]([NH:9][C:10]2[CH:11]=[C:12]3[C:16](=[CH:17][CH:18]=2)[N:15]([CH3:19])[CH:14]=[C:13]3[CH2:20][C:21]2[CH:30]=[CH:29][C:24]([C:25]([O:27]C)=[O:26])=[CH:23][C:22]=2[O:31][CH3:32])=[O:8])[CH2:5][CH2:4][CH2:3][CH2:2]1.O.[OH-].[Li+]>CO.O1CCCC1.O>[CH:1]1([O:6][C:7]([NH:9][C:10]2[CH:11]=[C:12]3[C:16](=[CH:17][CH:18]=2)[N:15]([CH3:19])[CH:14]=[C:13]3[CH2:20][C:21]2[CH:30]=[CH:29][C:24]([C:25]([OH:27])=[O:26])=[CH:23][C:22]=2[O:31][CH3:32])=[O:8])[CH2:2][CH2:3][CH2:4][CH2:5]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
C1(CCCC1)OC(=O)NC=1C=C2C(=CN(C2=CC1)C)CC1=C(C=C(C(=O)OC)C=C1)OC
Name
lithium hydroxide monohydrate
Quantity
0.12 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to remove tetrahydrofuran
CUSTOM
Type
CUSTOM
Details
The white precipitate which formed
CUSTOM
Type
CUSTOM
Details
was separated by filtration
WASH
Type
WASH
Details
washed with a little water
CUSTOM
Type
CUSTOM
Details
recrystallized from a mixture of toluene and hexane

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C1(CCCC1)OC(=O)NC=1C=C2C(=CN(C2=CC1)C)CC1=C(C=C(C(=O)O)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.212 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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